molecular formula C6H15N3O2S B1526167 2-(Piperazin-1-yl)ethane-1-sulfonamide CAS No. 1247536-63-5

2-(Piperazin-1-yl)ethane-1-sulfonamide

Cat. No. B1526167
CAS RN: 1247536-63-5
M. Wt: 193.27 g/mol
InChI Key: FCTYJVALVSCHEV-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C6H15N3O2S . It has a molecular weight of 193.27 .


Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various studies . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)ethane-1-sulfonamide” consists of six carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The density of “2-(Piperazin-1-yl)ethane-1-sulfonamide” is approximately 1.240±0.06 g/cm3 . The boiling point is predicted to be around 378.1±52.0 °C .

Scientific Research Applications

Biological Buffering Agent

2-(Piperazin-1-yl)ethane-1-sulfonamide is often used as a buffering agent in biological and biochemical research. It helps maintain a stable pH in solutions, which is crucial for many enzymatic reactions and biological processes. For example, it’s used in cell culture media to ensure optimal growth conditions .

Pharmaceutical Research

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects. For instance, modifications of this molecule have been studied for their anti-inflammatory and analgesic properties .

Material Science

In material science, 2-(Piperazin-1-yl)ethane-1-sulfonamide can be used to modify the surface properties of materials. It can act as a linker molecule to attach biomolecules or other functional groups to surfaces, which is valuable in creating biosensors or biocompatible materials .

Chemical Synthesis

As a building block in organic synthesis, this compound is utilized to construct more complex molecules. It’s particularly useful in creating heterocyclic compounds that have applications in developing new drugs and agrochemicals .

Neuroscience Research

Derivatives of 2-(Piperazin-1-yl)ethane-1-sulfonamide are used in neuroscience research to study neurotransmitter systems. They can act as agonists or antagonists to various neurotransmitter receptors, aiding in the understanding of neurological disorders and the development of treatments .

Cancer Research

This compound is also used in cancer research. It can be a part of the synthesis of compounds that target specific pathways involved in cancer cell proliferation. Researchers are investigating its derivatives as potential chemotherapeutic agents .

Environmental Science

In environmental science, it’s used in the analysis of soil and water samples to detect contaminants. Its ability to form stable complexes with metals makes it useful in the chelation and subsequent detection of heavy metals in environmental samples .

Analytical Chemistry

2-(Piperazin-1-yl)ethane-1-sulfonamide is used in analytical chemistry as a standard or reagent. It’s involved in various chromatographic techniques to help separate and identify compounds, especially in the pharmaceutical industry .

properties

IUPAC Name

2-piperazin-1-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c7-12(10,11)6-5-9-3-1-8-2-4-9/h8H,1-6H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTYJVALVSCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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